molecular formula C23H22N4O4S B2944382 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 941935-86-0

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No. B2944382
CAS RN: 941935-86-0
M. Wt: 450.51
InChI Key: OMQZFFJROAELPT-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a benzothiazole ring and an isoindoline ring, both of which are common structures in medicinal chemistry . Benzothiazole derivatives have been synthesized and tested for their anticancer activity towards human cancer cell lines .


Synthesis Analysis

While the specific synthesis of this compound is not available, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Anticonvulsant Evaluation

  • Synthesis and Anticonvulsant Evaluation of Indoline Derivatives: Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were synthesized and evaluated for their anticonvulsant activities. The study provided insights into the structure-activity relationship, highlighting the potential of these compounds as anticonvulsant agents. Significant anticonvulsant activity was observed, with one compound emerging as notably effective in both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. The study also included in silico molecular docking to elucidate interactions with Na+ channels and GABAA receptors (Nath et al., 2021).

Anticancer Activity

  • New Benzothiazole Acylhydrazones as Anticancer Agents: This research focused on synthesizing benzothiazole derivatives to investigate their anticancer properties. The study underscores the significance of specific substitutions on the benzothiazole scaffold in modulating antitumor properties, contributing to the discovery of novel anticancer agents (Osmaniye et al., 2018).

Synthesis and Characterization

  • Simple and Efficient Synthesis of Benzimidazoles: A novel synthesis method for benzimidazoles containing piperazine or morpholine skeletons was developed, showing potential as glucosidase inhibitors with antioxidant activity. The study highlights a 'onepot' nitro reductive cyclization reaction, showcasing the compounds' high antioxidant and glucosidase inhibitory activities (Özil et al., 2018).

Insecticidal Activities

  • Innovative Heterocycles with Thiadiazole Moiety: The synthesis of new heterocycles incorporating a thiadiazole moiety was explored for their insecticidal potential against the cotton leafworm, Spodoptera littoralis. This research provides valuable insights into developing novel insecticidal agents (Fadda et al., 2017).

properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-2-25-9-11-26(12-10-25)23-24-18-8-7-15(13-19(18)32-23)31-20(28)14-27-21(29)16-5-3-4-6-17(16)22(27)30/h3-8,13H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZFFJROAELPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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